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Compound of Interest

Compound Name: Beidellite

Cat. No.: B077351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure and symmetry of

beidellite, a dioctahedral smectite clay mineral. A thorough understanding of its

crystallographic properties is crucial for its application in various scientific and industrial fields,

including catalysis, environmental remediation, and as an excipient in drug formulation.

Crystallographic Data Summary
Beidellite belongs to the monoclinic crystal system, characterized by three unequal axes with

one oblique angle.[1][2] The crystallographic parameters of beidellite can exhibit some

variability, which is characteristic of clay minerals due to potential variations in chemical

composition and hydration state. The data presented below is a compilation from various

crystallographic studies.
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Parameter Value Source

Crystal System Monoclinic [1][2]

Space Group C2/m (or B2/m setting) [1][3]

Point Group 2/m [1]

Unit Cell Parameters

a 5.14 - 5.179 Å [1][2]

b 8.93 - 8.970 Å [1][2]

c 15 - 17.57 Å [1][2]

β ~90° - 99.54° [1][2]

Crystal Structure and Symmetry
Beidellite is a 2:1 layered silicate, meaning its structure consists of two tetrahedral sheets

sandwiching an octahedral sheet. The negative layer charge in beidellite primarily originates

from the substitution of Si⁴⁺ by Al³⁺ in the tetrahedral sheets. This charge is balanced by

exchangeable cations located in the interlayer space.

The symmetry of the beidellite crystal structure is described by the space group C2/m.[1]

Some sources may refer to the space group as B2/m, which is an alternative setting for the

same space group and does not represent a different crystal structure.[3] The point group,

which describes the symmetry of the crystal shape, is 2/m.[1]

Experimental Determination of Crystal Structure
The crystallographic parameters of beidellite are primarily determined using X-ray diffraction

(XRD). A detailed experimental protocol for a typical powder XRD analysis of beidellite is

outlined below.

Experimental Protocol: Powder X-ray Diffraction
Objective: To determine the crystal structure and unit cell parameters of a beidellite sample.

Instrumentation:
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Diffractometer: X'PERT system with a PW3710 Electronic Control Unit and a Philips 3020

Goniometer, or equivalent.[4]

X-ray Source: CuKα radiation (λ = 1.5405 Å).[4]

Operating Conditions: 40 kV and 20 mA.[4]

Filter: Ni filter to remove CuKβ radiation.[4]

Sample Preparation:

The beidellite sample is finely ground to a powder to ensure a random orientation of the

crystallites.

The powder is then mounted onto a sample holder. For clay minerals like beidellite, both

random and oriented mounts can be prepared to enhance specific reflections. Oriented

mounts, where the plate-like clay particles are aligned, are particularly useful for identifying

the basal (00l) reflections.[4]

Data Collection:

The sample is scanned over a 2θ range of 3° to 70°.[4]

A scan speed of 1°(2θ)/min is typically used.[4]

Data Analysis: The resulting diffraction pattern is analyzed to identify the positions and

intensities of the Bragg reflections. This data is then used in conjunction with crystallographic

software to refine the unit cell parameters and confirm the space group. For complex structures

like clay minerals, Rietveld refinement is a powerful method used to fit the entire calculated

diffraction pattern to the experimental data, allowing for the refinement of various structural

parameters.

Visualization of Crystallographic Hierarchy
The following diagram illustrates the hierarchical relationship of the crystal structure of

beidellite, from its broad classification within a crystal system down to its specific space group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.benchchem.com/product/b077351?utm_src=pdf-body
https://www.benchchem.com/product/b077351?utm_src=pdf-body
https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.researchgate.net/figure/ray-diffraction-pattern-of-beidellite-HB-Figura-1-Difratograma-de-raios-X-de_fig2_323277742
https://www.benchchem.com/product/b077351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal System

Monoclinic

Point Group

2/m

Space Group

C2/m

(B2/m setting)

alternative setting

Click to download full resolution via product page

Beidellite Crystallographic Hierarchy

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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